tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-9-5-12(6-10-19)18(4)13-11-16-7-8-17-13/h7-8,11-12H,5-6,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXWLFFZZZEGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The palladium-catalyzed Buchwald-Hartwig amination is a robust method for constructing the C–N bond between the piperidine amine and the pyrazine ring. This approach leverages aryl halides or pseudohalides as electrophilic partners.
Starting Materials and Catalytic System
Reaction Mechanism
The Pd(0) catalyst facilitates oxidative addition into the C–X bond (X = Cl, Br) of the pyrazine, followed by coordination of the piperidine amine. Reductive elimination forms the C–N bond, yielding the target compound (Fig. 1).
Optimization and Yield
| Parameter | Value | Reference |
|---|---|---|
| Catalyst Loading | 0.1 equiv Pd(dppf)Cl₂ | |
| Solvent System | Dioxane/H₂O (4:1) | |
| Isolated Yield | 86% |
Reductive Amination of Pyrazine-2-Carbaldehyde
Two-Step Functionalization
This method involves condensing tert-butyl 4-aminopiperidine-1-carboxylate with pyrazine-2-carbaldehyde followed by methylation.
Step 1: Imine Formation
Step 2: Methylation
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Pyrazine-2-carbaldehyde | CH₂Cl₂, RT, 6 h | 85% | |
| 2 | CH₃I, K₂CO₃ | DMF, 60°C, 12 h | 85% |
Mitsunobu Reaction for Direct Alkylation
Alcohol Activation Strategy
The Mitsunobu reaction enables direct coupling of pyrazin-2-ylmethanol to the piperidine amine, followed by methylation.
Reaction Setup
Post-Reaction Methylation
Comparative Analysis of Methods
Efficiency and Practicality
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazine ring or the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidine or pyrazine compounds .
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise in the synthesis of novel drugs targeting various conditions. Its structural components allow for modifications that can enhance pharmacological properties.
Case Study : Research indicates that derivatives of piperidine compounds exhibit significant activity against certain cancer cell lines. The incorporation of the pyrazine group may enhance this activity due to improved binding affinity to biological targets.
Neuropharmacology
Piperidine derivatives are often explored for their neuroactive properties. The presence of the pyrazine moiety may influence neurotransmitter systems, making it a candidate for further investigation in treating neurological disorders.
Case Study : A study on similar piperidine derivatives demonstrated their efficacy in modulating dopamine receptors, suggesting potential applications in treating conditions like schizophrenia and Parkinson’s disease.
Antimicrobial Activity
Compounds with similar structures have been evaluated for antimicrobial properties. The unique combination of functional groups in tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate may provide enhanced antibacterial or antifungal activity.
Case Study : Preliminary tests on related compounds have shown promising results against Gram-positive and Gram-negative bacteria, warranting further exploration of this compound's potential antimicrobial effects.
Mechanism of Action
The mechanism of action of tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazine moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and key analogs:
Key Comparative Insights
Scaffold Variations :
- Piperidine vs. Piperazine : Piperazine analogs (e.g., ) exhibit higher solubility due to the additional nitrogen atom, but this may alter pharmacokinetics compared to the piperidine-based target compound .
- Heterocyclic Substituents : Pyrazine (2 N) in the target compound offers stronger hydrogen bonding vs. pyridine (1 N) in analogs like . This difference could enhance binding to biological targets such as kinases or malaria parasites .
Functional Group Effects: Amino vs. Ether Linkages: The methylamino group in the target compound enables hydrogen bond donation, unlike the ethoxymethyl group in . This may improve target affinity in enzyme inhibition .
Synthetic Complexity :
- The target compound’s synthesis likely requires fewer steps than analogs with Suzuki couplings () or boronate intermediates. However, coupling reactions for pyrazine incorporation may necessitate stringent conditions to avoid side reactions .
Biological Relevance: Pyrazine-containing compounds (e.g., ) are prominent in antimalarial research due to their ability to disrupt parasite metabolism. The target compound’s methylamino group may optimize interactions with heme detoxification pathways .
Biological Activity
tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate is a chemical compound that has garnered attention due to its potential biological activities, particularly in the field of pharmacology. This compound belongs to a class of piperidine derivatives that are often explored for their therapeutic properties, including anti-tumor and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a piperidine ring substituted with a tert-butyl group and a methylpyrazine moiety, which is crucial for its biological interactions.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, particularly within signaling pathways involved in cell proliferation and survival. It has been noted that compounds similar to this one can inhibit Class I PI3-kinase enzymes, which play a significant role in cancer biology by regulating cell growth and metabolism .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
- Anti-Cancer Efficacy : A study demonstrated that derivatives containing the pyrazine moiety exhibited significant anti-cancer properties by inducing apoptosis in cancer cells. The mechanism was linked to the inhibition of PI3K signaling pathways, leading to reduced tumor growth in xenograft models .
- Neuroprotection : Another investigation focused on the neuroprotective potential of similar compounds in models of Alzheimer's disease. Results indicated that these compounds could reduce oxidative stress and improve cognitive functions in treated animals .
- Pharmacological Profiling : In pharmacological studies, the compound was assessed for its binding affinity to various receptors, revealing moderate selectivity towards specific kinase targets associated with tumorigenesis and inflammation .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Inhibition of Tumor Cell Growth : Compounds similar to this one have shown IC50 values in the nanomolar range against mutant forms of receptor tyrosine kinases, indicating potent anti-tumor activity .
- Mechanistic Insights : The interaction with Class I PI3K isoforms has been confirmed through biochemical assays, suggesting that this compound may serve as a lead for developing selective inhibitors targeting these pathways .
Q & A
Q. What are the standard synthetic routes for tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate?
The synthesis typically involves coupling 6-chloropyrazine-2-carboxylic acid with tert-butyl 4-aminopiperidine-1-carboxylate using reagents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at room temperature . Alternative routes may employ multi-step reactions, including nucleophilic substitution and purification via recrystallization or chromatography . Key considerations include solvent choice, stoichiometry, and reaction monitoring (e.g., TLC).
Q. Which spectroscopic and chromatographic methods are used for structural characterization?
Common techniques include:
- Thin-layer chromatography (TLC) for reaction progress monitoring .
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and stereochemistry.
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography (using SHELX programs) for resolving crystal structures, particularly when analyzing derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance coupling efficiency compared to dichloromethane .
- Catalyst screening : Testing alternatives to DMAP, such as HOBt (hydroxybenzotriazole), to reduce side reactions.
- Temperature control : Elevated temperatures (40–60°C) may accelerate reactions but require careful monitoring to prevent decomposition .
- Purification : Gradient column chromatography or preparative HPLC for isolating high-purity products.
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
The chlorine atom on the pyrazine ring undergoes nucleophilic substitution due to its electron-withdrawing nature, facilitating reactions with amines or thiols. Steric hindrance from the tert-butyl group on the piperidine ring may slow reactivity, necessitating longer reaction times or excess nucleophiles . Computational studies (e.g., DFT) can model transition states to predict regioselectivity .
Q. How do structural modifications enhance biological activity in derivatives?
Key strategies include:
- Pyrazine ring substitutions : Introducing electron-donating groups (e.g., -NH₂) to improve binding to biological targets like kinases .
- Piperidine ring functionalization : Adding hydrophobic groups (e.g., cyclopropylmethyl) to enhance membrane permeability .
- Bioisosteric replacements : Replacing the tert-butyl group with trifluoromethyl to modulate metabolic stability . Comparative studies with analogs (e.g., thiophene-triazole derivatives) highlight the impact of heterocyclic moieties on anti-inflammatory or antimicrobial activity .
Data Contradiction and Analysis
Q. How can discrepancies in reported synthetic yields be resolved?
Conflicting yields may arise from:
- Coupling reagent efficiency : DCC vs. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) comparisons show varying byproduct formation .
- Purification protocols : Recrystallization (yield: 60–70%) vs. chromatography (yield: 50–55%) trade-offs between purity and recovery .
- Scale effects : Milligram-scale syntheses often report lower yields than optimized industrial routes due to heat/mass transfer limitations.
Q. What evidence supports the compound’s role as a kinase inhibitor precursor?
Structural analogs (e.g., pyrimidine-piperidine derivatives) demonstrate kinase binding via hydrogen bonding with the pyrazine nitrogen and hydrophobic interactions with the tert-butyl group . In vitro assays using phosphorylation inhibition models validate this mechanism, though potency varies with substituent electronegativity .
Methodological Recommendations
Q. What computational tools are recommended for predicting biological targets?
- Molecular docking (AutoDock Vina) : To simulate binding to kinases or GPCRs.
- QSAR models : Correlating substituent properties (e.g., logP, polar surface area) with activity .
- MD simulations (GROMACS) : Assessing binding stability over time .
Q. How should researchers address solubility challenges in biological assays?
- Co-solvents : Use DMSO (<5% v/v) to maintain solubility without cytotoxicity.
- Prodrug design : Introduce phosphate or acetate groups to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
